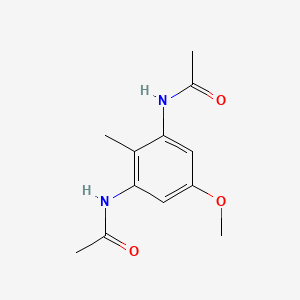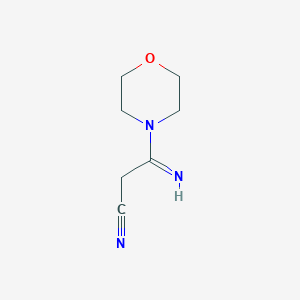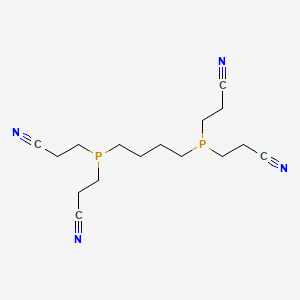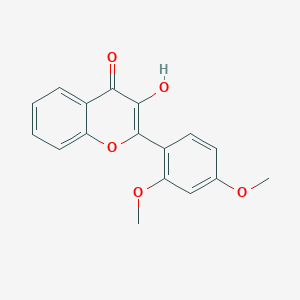
2',4'-Dimethoxy-3-hydroxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,4’-Dimethoxy-3-hydroxyflavone is a flavonoid compound with the molecular formula C17H14O5. It is a derivative of flavone, characterized by the presence of methoxy groups at the 2’ and 4’ positions and a hydroxyl group at the 3 position. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-dimethoxy-3-hydroxyflavone typically involves the cyclization of 2’-hydroxydihydrochalcones. One common method is the palladium(II)-catalyzed oxidative cyclization, which provides a versatile route to flavones and flavanones. This method involves the use of palladium(II) as a catalyst and various oxidants and additives to achieve the desired cyclization .
Industrial Production Methods: Industrial production of 2’,4’-dimethoxy-3-hydroxyflavone may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize costs. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 2’,4’-Dimethoxy-3-hydroxyflavone can undergo various chemical reactions, including:
Oxidation: Conversion to other flavonoid derivatives.
Reduction: Formation of dihydroflavones.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Strong oxidants such as iodine (I2) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of higher oxidized flavonoids.
Substitution: Formation of substituted flavonoid derivatives.
Aplicaciones Científicas De Investigación
2’,4’-Dimethoxy-3-hydroxyflavone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of nutraceuticals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2’,4’-dimethoxy-3-hydroxyflavone involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory enzymes and cytokines.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparación Con Compuestos Similares
- 3-Hydroxyflavone
- 3’,4’-Dihydroxyflavone
- 7,4’-Dimethoxy-3-hydroxyflavone
Comparison: 2’,4’-Dimethoxy-3-hydroxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other flavonoids. For example, the presence of methoxy groups at the 2’ and 4’ positions enhances its antioxidant and anti-inflammatory properties .
Propiedades
Número CAS |
95382-87-9 |
|---|---|
Fórmula molecular |
C17H14O5 |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
2-(2,4-dimethoxyphenyl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C17H14O5/c1-20-10-7-8-12(14(9-10)21-2)17-16(19)15(18)11-5-3-4-6-13(11)22-17/h3-9,19H,1-2H3 |
Clave InChI |
NAIAWYFLUAEJDT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



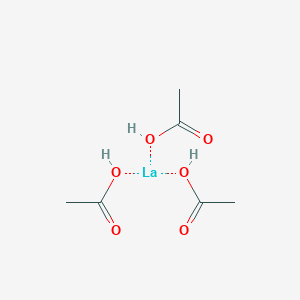
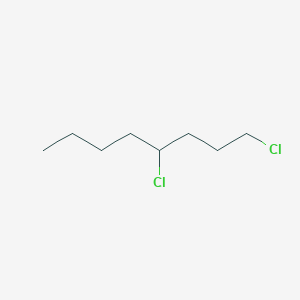
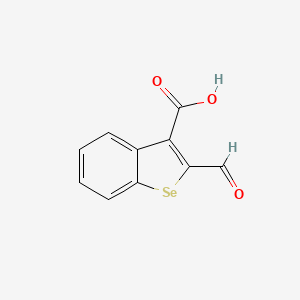
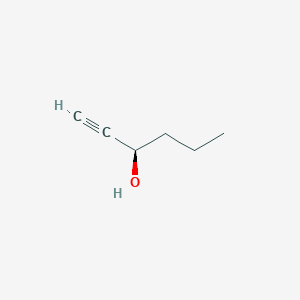
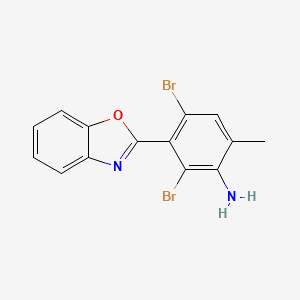
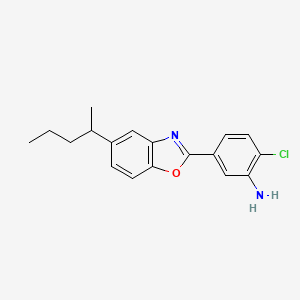

![5-Chloro-2-[[[(2-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13799697.png)

